molecular formula C16H22O5S B11814812 (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate CAS No. 939768-65-7

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate

Cat. No.: B11814812
CAS No.: 939768-65-7
M. Wt: 326.4 g/mol
InChI Key: XRAKRCWHGGQELJ-UHFFFAOYSA-N
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Description

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a cyclobutanecarboxylate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate typically involves the reaction of a cyclobutanecarboxylate precursor with a tosylating agent under basic conditions. One common method involves the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate: Similar structure but without the stereochemistry.

    Cyclobutanecarboxylates: Compounds with similar cyclobutane rings but different substituents.

    Tosylates: Compounds with the tosyloxy group attached to different carbon frameworks.

Uniqueness

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This stereochemistry can also impact its potential biological activity and applications in medicinal chemistry.

Properties

CAS No.

939768-65-7

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate

InChI

InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3

InChI Key

XRAKRCWHGGQELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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